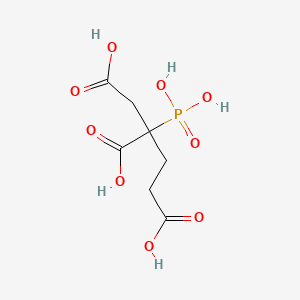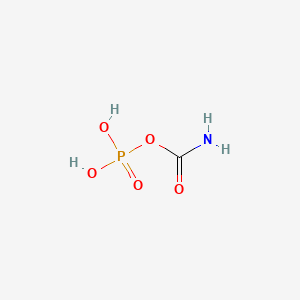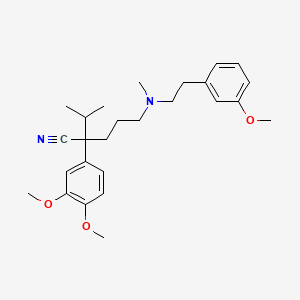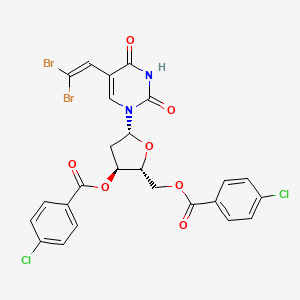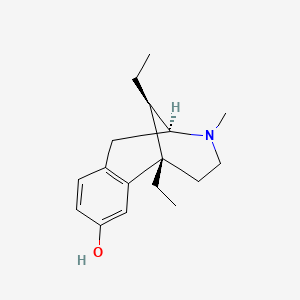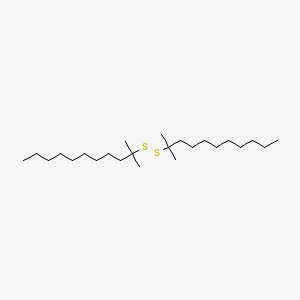
Di-tert-dodecyl disulfide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of di-tert-butyl disulfide and its analogs has been extensively studied. A notable method involves the catalytic asymmetric oxidation of tert-butyl disulfide, yielding products with high enantiomeric excess and serving as precursors to chiral tert-butanesulfinyl compounds (Cogan et al., 1998). This approach highlights the potential pathways for synthesizing di-tert-dodecyl disulfide through similar oxidative processes.
Molecular Structure Analysis
The molecular structure of disulfides like bis(tert-butylsulfonyl) disulfide has been characterized, revealing insights into the bond distances and double-bond character of the S-O bonds (Freeman et al., 1995). These findings provide a basis for understanding the molecular structure of this compound, suggesting a similar arrangement of bonds and double-bond characteristics.
Chemical Reactions and Properties
The reactivity of di-tert-butyl disulfide with various reagents under catalytic conditions has been demonstrated, leading to the synthesis of a variety of sulfides and sulfoxides (Arisawa et al., 2012). This reactivity pattern suggests that this compound could undergo similar reactions, offering a route to diverse chemical transformations and the synthesis of new compounds.
Physical Properties Analysis
Research on similar sulfides has shown that the introduction of sulfur-containing additives like this compound can influence the decomposition process of hydrocarbon oils, indicating the importance of such compounds in modifying physical properties (Lu et al., 2009). These findings underscore the potential applications of this compound in material science and engineering.
Wissenschaftliche Forschungsanwendungen
Lubrication and Tribology
Di-tert-dodecyl disulfide has been studied for its role in the decomposition process of hydrocarbon oil on steel surfaces. It acts as an additive that significantly decreases the desorption rate of gaseous hydrocarbons, prolonging the induction period of decomposition. This effect is due to the competitive chemisorption of the additive molecules on the nascent surface and the formation of iron sulfide, which deactivates the catalytic activity of active sites, reducing the decomposition of hydrocarbon oil. This finding has implications for lubrication and tribology, particularly in bearing steel applications (Lu, Mori, Kubo, & Nanao, 2009); (Lu, Mori, Nanao, Kobayashi, & Minami, 2007).
Synthesis and Chemical Reactions
Studies have explored the synthesis of di-tert-butyl disulfide and its reactions under various conditions. For instance, the electrochemical oxidation of di-tert-butyl disulfide corresponds to a one-electron process, leading to the cleavage of carbon-sulfur bonds. This process is significant in chemical synthesis and the development of new reaction mechanisms (Elothmani, Do, Simonet, & Guillanton, 1993). Additionally, microwave-assisted synthesis methods have been developed for di-tert-butyl disulfide, demonstrating the efficiency of modern synthetic techniques (Zhang Ya-dong, 2010).
Antioxidant Research
The potential of this compound-related compounds in antioxidant research has been noted. These substances exhibit antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities, making them promising candidates for medicinal antioxidant drugs. The development of analytical methods for impurity determination in these substances is crucial for future production and quality control (Shinko, Terentyeva, Yagunov, Kandalintseva, Prosenko, Ivanovskaya, & Pinko, 2022).
Safety and Hazards
Di-tert-dodecyl disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
Di-tert-dodecyl disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol
Mode of Action
It is known that disulfides and polysulfides, in general, can act as antioxidants . They can trap radicals and prevent oxidative damage, which is a crucial aspect of their functionality .
Biochemical Pathways
Polysulfides, a class of compounds to which this compound belongs, are known to exhibit antioxidant activity . They can inhibit oxidation processes, thereby affecting various biochemical pathways related to oxidative stress .
Pharmacokinetics
It’s known that the compound is practically insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
As a member of the polysulfides, it may contribute to the prevention of oxidative damage at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of humidity . Furthermore, the compound’s solubility in different solvents can affect its distribution and action in various environments .
Eigenschaften
IUPAC Name |
2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDIWWJKWAMGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067313 | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
27458-90-8 | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-dodecyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Di-tert-dodecyl disulfide interact with nascent steel surfaces and what are the downstream effects on multialkylated cyclopentane (MAC) oil decomposition?
A: this compound exhibits its protective effect through a tribochemical reaction with nascent steel surfaces, like those found on bearing steel 52100. [] This interaction leads to the formation of iron sulfide on the steel surface. [] Consequently, the active sites on the nascent steel, which would typically catalyze MAC oil decomposition, become less reactive. [] This decreased reactivity effectively prolongs the induction period of MAC oil decomposition, offering a potential solution for reducing wear and tear in mechanical systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



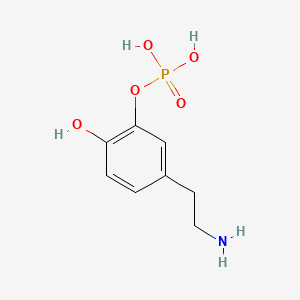
![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)
